molecular formula C14H24O4 B14674385 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol CAS No. 38968-69-3

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol

Cat. No.: B14674385
CAS No.: 38968-69-3
M. Wt: 256.34 g/mol
InChI Key: LFJQIUZAAGEJRZ-UHFFFAOYSA-N
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Description

7,15-Dioxadispiro[525~9~2~6~]hexadecane-8,16-diol is a complex organic compound characterized by its unique spirocyclic structure This compound contains two spiro-connected rings, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The spirocyclic structure also contributes to its unique properties and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.

    7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: A related compound with additional oxygen atoms in the structure.

Uniqueness

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol is unique due to its specific arrangement of spirocyclic rings and hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

38968-69-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

8,16-dioxadispiro[5.2.59.26]hexadecane-7,15-diol

InChI

InChI=1S/C14H24O4/c15-11-13(7-3-1-4-8-13)17-12(16)14(18-11)9-5-2-6-10-14/h11-12,15-16H,1-10H2

InChI Key

LFJQIUZAAGEJRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(OC3(CCCCC3)C(O2)O)O

Origin of Product

United States

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